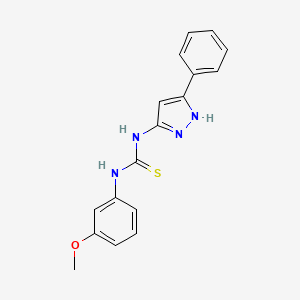
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTU and is a member of the thiourea family of compounds. MPTU has been studied extensively for its ability to modulate various biological processes and has shown promising results in preclinical studies.
Mécanisme D'action
MPTU exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, MPTU has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MPTU has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes MPTU a promising candidate for the development of anti-cancer therapeutics. Additionally, MPTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MPTU has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of MPTU include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, MPTU has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of MPTU. One potential direction is the development of MPTU-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, the mechanisms by which MPTU exerts its biological effects are not well understood, and further studies are needed to elucidate these mechanisms. Finally, the safety and efficacy of MPTU in clinical trials need to be established to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPTU is a promising compound that has shown potential for the development of novel therapeutics. Its ability to modulate various biological processes and its low toxicity make it a suitable candidate for further study. However, further research is needed to fully understand the mechanisms by which MPTU exerts its biological effects, and its safety and efficacy in humans need to be established.
Méthodes De Synthèse
The synthesis of MPTU involves the reaction of 3-methoxyaniline with 3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of a base to yield the corresponding amide. This amide is then reacted with thiourea in the presence of a catalyst to yield MPTU as a white crystalline solid.
Applications De Recherche Scientifique
MPTU has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. MPTU has also been studied for its ability to modulate various biological processes such as angiogenesis, apoptosis, and cell cycle progression. These properties make MPTU a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-22-14-9-5-8-13(10-14)18-17(23)19-16-11-15(20-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H3,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNIQXJJLRWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=NNC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

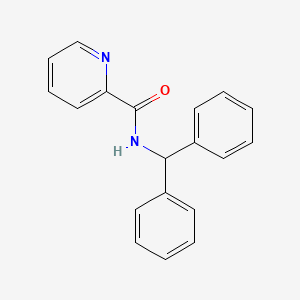
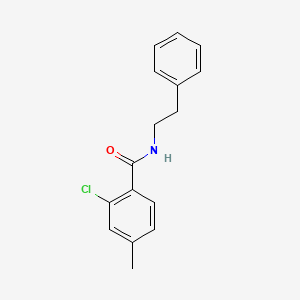
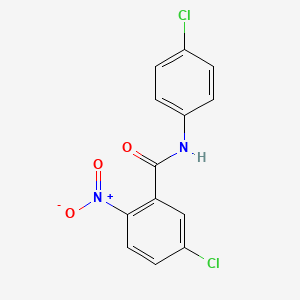
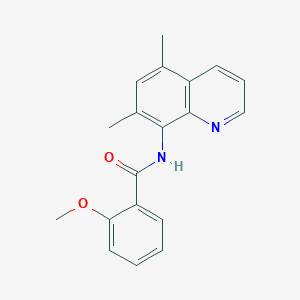
![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)
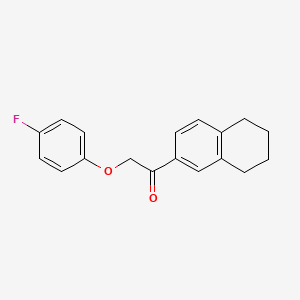
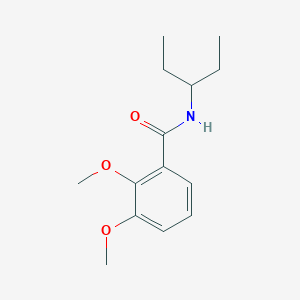
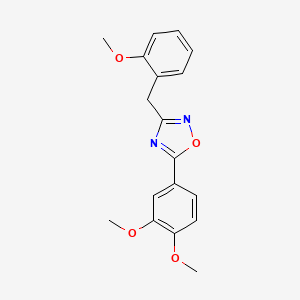
![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
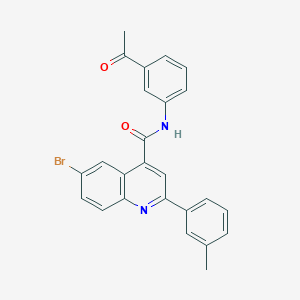
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)